
Antalarmin hydrochloride
概要
説明
Antalarmin hydrochloride is a non-peptide antagonist of the corticotropin-releasing hormone receptor 1 (CRHR1). It is primarily used in scientific research to study its effects on stress and anxiety-related behaviors. The compound has shown promise in reducing stress-induced endocrine and behavioral responses in various animal models .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antalarmin hydrochloride involves several steps, starting from the appropriate pyrrolo[2,3-d]pyrimidine derivatives. The key steps include:
Formation of the pyrrolo[2,3-d]pyrimidine core: This is achieved through cyclization reactions involving suitable precursors.
Substitution reactions: Introduction of the butyl, ethyl, and trimethylphenyl groups through nucleophilic substitution reactions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, stringent purification processes, and quality control measures to ensure high purity and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the nitrogen atoms in the pyrrolo[2,3-d]pyrimidine ring.
Reduction: Reduction reactions can occur at the carbonyl groups, leading to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alkoxides are commonly employed.
Major Products Formed:
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of alcohols and reduced nitrogen derivatives.
Substitution: Formation of substituted pyrrolo[2,3-d]pyrimidine derivatives.
科学的研究の応用
Stress and Anxiety Disorders
Antalarmin has been extensively studied for its effects on anxiety-related behaviors in animal models. Research indicates that it can effectively block both corticotropin-releasing factor (CRF)-induced and novelty-induced anxiety-like behaviors . Notably, a study demonstrated that administration of antalarmin significantly reduced anxiety behaviors in rats subjected to stressors, suggesting its potential utility in treating anxiety disorders .
Table 1: Effects of Antalarmin on Anxiety-like Behavior
Study | Model | Dose (mg/kg) | Outcome |
---|---|---|---|
Habib et al., 2000 | Rhesus monkeys | 10 | Reduced ACTH and cortisol responses; decreased anxiety behaviors |
Zorrilla et al., 2002 | Rats | 20 | Attenuated anxiety-like behavior during stress |
Specio et al., 2008 | Rats | 3-30 | Dose-dependent reduction in anxiety-related behaviors |
Endometriosis Treatment
Recent studies have highlighted antalarmin's potential in treating endometriosis. In an experimental model, rats treated with antalarmin showed a significant reduction in the size and number of endometriotic vesicles (67% and 30% decreases, respectively) compared to controls . This suggests that CRHR1 antagonism may provide a novel approach to managing endometriosis by targeting CRH signaling pathways.
Table 2: Antalarmin's Impact on Endometriosis
Parameter | Control Group | Antalarmin Group |
---|---|---|
Size of Endometriotic Vesicles | Baseline | 67% reduction |
Number of Vesicles | Baseline | 30% reduction |
CRH mRNA Levels in Vesicles | Increased | Prevented increase |
Neuroendocrine Responses
Antalarmin's role extends to modulating neuroendocrine responses under stress conditions. Studies have shown that it can prevent the elevation of ACTH and cortisol levels during stress exposure in both animal models and primates . This property positions antalarmin as a valuable tool for investigating HPA axis dysregulation associated with various psychiatric disorders.
Clinical Implications
While most research has been conducted in animal models, the implications for human health are significant. Antalarmin is being explored as a candidate for treating conditions such as:
- Anxiety Disorders: By reducing stress-induced responses.
- Depression: Addressing hyperactivity of the HPA axis often observed in depressed patients .
- Irritable Bowel Syndrome (IBS): Targeting CRH signaling may alleviate symptoms linked to stress .
Case Studies and Clinical Trials
Several clinical trials have investigated antalarmin's efficacy in humans:
- A double-blind placebo-controlled trial assessed the effects of oral antalarmin on behavioral responses to stress in rhesus monkeys, providing insights into its potential effects on human stress responses .
- Ongoing studies aim to evaluate its safety and efficacy for treating anxiety disorders and depression, focusing on its ability to modulate HPA axis activity.
作用機序
Antalarmin hydrochloride exerts its effects by binding to and antagonizing the corticotropin-releasing hormone receptor 1 (CRHR1). This receptor is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which controls the body’s response to stress. By blocking CRHR1, this compound reduces the release of adrenocorticotropic hormone (ACTH) and subsequent cortisol secretion, thereby mitigating stress-induced endocrine and behavioral responses .
類似化合物との比較
CP-154526 hydrochloride: Another CRHR1 antagonist with similar properties.
Astressin: A peptide-based CRHR1 antagonist.
NBI 27914: A non-peptide CRHR1 antagonist with a different chemical structure
Uniqueness of Antalarmin Hydrochloride: this compound is unique due to its non-peptide structure, high affinity for CRHR1, and its ability to cross the blood-brain barrier. This makes it particularly useful for studying central nervous system effects of CRHR1 antagonism .
生物活性
Antalarmin hydrochloride is a non-peptide antagonist of the corticotropin-releasing hormone receptor 1 (CRHR1), which plays a significant role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and is implicated in stress responses. This article explores the biological activity of Antalarmin, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Antalarmin exerts its biological effects primarily by blocking the CRHR1, leading to a reduction in the secretion of adrenocorticotropic hormone (ACTH) and cortisol in response to stress. This mechanism has been validated through various in vitro and in vivo studies:
- In vitro Studies : Antalarmin has been shown to inhibit ACTH release from rat anterior pituitary cells and cortisol synthesis in human adrenal cells .
- In vivo Studies : Administration of Antalarmin significantly reduced plasma ACTH levels following corticotropin-releasing hormone (CRH) administration in animal models, demonstrating its efficacy in modulating stress-induced hormonal responses .
Pharmacokinetics
Antalarmin is characterized by its ability to cross the blood-brain barrier effectively. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Oral Bioavailability | 19% (macaques) |
Total Clearance | 4.5 L/hr/kg |
Elimination Half-Life | 7.8 hours |
Brain:Plasma Ratio | 2.5 |
These findings indicate that Antalarmin achieves significant central nervous system penetration, which is crucial for its therapeutic effects .
Stress and Anxiety
Research indicates that Antalarmin can alleviate stress-related behaviors and physiological responses:
- Anxiety-Like Behavior : In animal models, Antalarmin administration has been associated with decreased anxiety-like behaviors, as evidenced by reduced freezing responses in conditioned fear tests .
- Hormonal Response : It significantly diminishes stress-induced elevations in plasma ACTH and cortisol levels .
Neuroprotective Effects
Studies suggest that Antalarmin may have neuroprotective properties, particularly in conditions associated with elevated CRH levels:
- Neurodegeneration : In PC12 cell models, Antalarmin blocked CRH-induced apoptosis, indicating its potential to protect against neurodegenerative processes linked to chronic stress .
Case Study 1: Endometriosis Model
A study involving a rat model of endometriosis demonstrated that Antalarmin treatment resulted in a significant reduction (67%) in the size and number of endometriotic vesicles compared to controls. Additionally, it prevented increases in CRH levels within these vesicles, suggesting a therapeutic role for Antalarmin in managing endometriosis-related symptoms .
Case Study 2: Behavioral Studies in Rhesus Monkeys
In a controlled study with rhesus macaques, oral administration of Antalarmin (20 mg/kg) resulted in notable changes in behavior under stress conditions. The treatment led to increased exploratory behaviors while reducing stress-induced anxiety responses .
Potential Therapeutic Applications
Given its biological activity, Antalarmin has been explored for various therapeutic applications:
- Anxiety Disorders : Preliminary studies suggest that CRHR1 antagonists like Antalarmin could be beneficial for treating anxiety disorders due to their ability to modulate stress responses .
- Depression : Although initial findings indicated limited antidepressant effects when used alone, combining Antalarmin with selective serotonin reuptake inhibitors (SSRIs) showed promise for enhanced efficacy .
- Stress-Induced Conditions : Its ability to mitigate physiological responses to stress positions Antalarmin as a potential treatment for conditions exacerbated by chronic stress, such as irritable bowel syndrome (IBS) and cardiovascular disorders .
Q & A
Basic Research Questions
Q. What is the pharmacological profile of Antalarmin hydrochloride, and how does its selectivity for CRHR1 compare to other CRF receptor antagonists?
this compound is a non-peptide, selective corticotropin-releasing hormone receptor 1 (CRHR1) antagonist with a reported Ki of 1–2.7 nM . Its selectivity over CRHR2 is demonstrated by comparative studies with antagonists like Antisauvagine-30 (CRHR2-specific, Kd = 1.4 nM for CRHR2 vs. 153.6 nM for CRHR1) . Methodologically, receptor binding assays using radiolabeled ligands (e.g., ¹²⁵I-Tyr⁰-CRF) in transfected cell lines are critical to confirm selectivity. Researchers should validate CRHR1 specificity in their experimental models by co-administering CRHR2 antagonists to isolate pathway effects .
Q. What standardized experimental models are used to evaluate Antalarmin’s effects on stress-related behaviors?
Antalarmin’s anxiolytic and anti-stress effects are typically assessed in rodent models of novelty-induced anxiety (e.g., elevated plus maze, open-field tests) and CRH-induced ACTH secretion assays . For example, intraperitoneal administration at 20 mg/kg in mice blocks CRH-induced anxiety-like behaviors . Researchers should standardize stress induction protocols (e.g., timing, dosage) and include control groups treated with CRHR2 antagonists (e.g., Astressin-2β) to rule off-target effects .
Q. How does this compound modulate the HPA axis, and what are the key readouts for its in vivo efficacy?
Antalarmin inhibits CRH-induced ACTH release in the hypothalamus-pituitary-adrenal (HPA) axis, measured via plasma ACTH levels using ELISA or radioimmunoassays . Experimental designs should include baseline and post-stress ACTH measurements, with parallel corticosterone/cortisol assays to assess downstream HPA activation. Note that strain-specific differences in HPA responsiveness (e.g., C57BL/6 vs. BALB/c mice) may require protocol adjustments .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported Ki values for Antalarmin’s CRHR1 binding affinity?
Literature reports vary in Antalarmin’s Ki (1 nM vs. 2.7 nM) due to differences in assay conditions (e.g., cell lines, ligand concentration, temperature) . To address this, replicate binding assays under standardized conditions (e.g., HEK293 cells expressing human CRHR1, 25°C incubation) and include reference antagonists like NBI-27914 (Ki = 1.7 nM) as internal controls . Data normalization to receptor density (Bmax) and use of full concentration-response curves are critical for accurate comparisons .
Q. What experimental strategies can isolate CRHR1-mediated anti-inflammatory effects in preclinical models of colitis or arthritis?
Antalarmin’s anti-inflammatory action in colitis models involves CRHR1-dependent suppression of NF-κB phosphorylation and mucosal permeability . Advanced protocols combine histological scoring (e.g., colon damage indices) with functional assays like Ussing chamber measurements of intestinal permeability . To confirm CRHR1 specificity, co-administer CRHR1 agonists (e.g., CRH) or use CRHR1 knockout mice alongside pharmacological inhibition. Multiplex cytokine profiling (e.g., IL-6, TNF-α) further links mechanistic outcomes to receptor activity .
Q. How can electrophysiological and behavioral assays be integrated to study Antalarmin’s effects on stress-induced neural circuitry?
In vestibular or anxiety models, Antalarmin’s central effects are evaluated by coupling single-unit neuronal recordings (e.g., vestibular afferents in ketamine/xylazine-anesthetized mice) with behavioral tests like rotarod or fear conditioning . For example, intraperitoneal Antalarmin (20 mg/kg) reduces stress-induced hyperthermia (SIH) in rodents, measurable via telemetric monitoring of core body temperature . Researchers should synchronize electrophysiological data timestamps with behavioral endpoints to establish causal links .
Q. What are the limitations of using this compound in chronic stress studies, and how can they be mitigated?
Prolonged Antalarmin administration may induce receptor desensitization or compensatory CRHR2 upregulation. To address this, employ intermittent dosing regimens (e.g., 3×/week) and validate receptor expression via qPCR or Western blot at study endpoints . Additionally, combine Antalarmin with CRHR2 antagonists (e.g., Astressin-2β) in dual-blockade experiments to dissect receptor-specific adaptations .
Q. Methodological Notes
- Dosage Optimization : Dose-response curves (1–30 mg/kg, i.p. or oral) are essential due to variable blood-brain barrier penetration across models .
- Control Compounds : Include CRHR1-positive controls (e.g., NBI-27914) and CRF pathway agonists (e.g., Urocortin II for CRHR2) to validate target engagement .
- Data Contradictions : Address variability in behavioral outcomes (e.g., SIH attenuation) by standardizing stress protocols and animal housing conditions .
特性
IUPAC Name |
N-butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4.ClH/c1-9-11-12-27(10-2)23-21-18(6)19(7)28(24(21)26-20(8)25-23)22-16(4)13-15(3)14-17(22)5;/h13-14H,9-12H2,1-8H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDGXEDXEXACKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C1=NC(=NC2=C1C(=C(N2C3=C(C=C(C=C3C)C)C)C)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582018 | |
Record name | N-Butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00582018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220953-69-5 | |
Record name | N-Butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00582018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。